Spectroscopic Characterization of Methyl 4-aminofuran-3-carboxylate: An In-Depth Technical Guide
Spectroscopic Characterization of Methyl 4-aminofuran-3-carboxylate: An In-Depth Technical Guide
Executive Summary
Methyl 4-aminofuran-3-carboxylate (CAS: 1082736-52-4) is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of biologically active compounds and advanced pharmaceuticals. The precise structural validation of this compound is critical for downstream synthetic applications. This whitepaper provides a comprehensive, causality-driven analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Structural & Electronic Dynamics (The "Push-Pull" System)
The spectroscopic behavior of methyl 4-aminofuran-3-carboxylate is dictated by a pronounced "push-pull" electronic system across the furan ring. The furan core itself is an electron-rich heteroaromatic system. However, the introduction of two contrasting substituents fundamentally alters its electron density distribution[1]:
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Electron Donating Group (+M): The C4 amino group (-NH 2 ) donates electron density into the ring via resonance, strongly shielding the adjacent C5 position.
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Electron Withdrawing Group (-M): The C3 methyl ester (-COOCH 3 ) withdraws electron density, heavily deshielding the C2 position.
This synergistic electronic effect is the primary causal factor behind the distinct chemical shifts observed in its NMR spectra and the bond strengths reflected in its IR profile.
Figure 1: Push-pull electronic effects governing the furan ring's electron density.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Chemical Shifts
In an unsubstituted furan ring, the α -protons (H2/H5) typically resonate around 7.4 ppm[1]. In methyl 4-aminofuran-3-carboxylate, the push-pull system forces a dramatic divergence:
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1 H NMR: The H2 proton is shifted downfield to ~7.85 ppm due to the deshielding anisotropic and -M effects of the adjacent ester carbonyl. Conversely, the H5 proton is shifted upfield to ~6.50 ppm due to the strong +M shielding from the ortho-amino group. A characteristic cross-ring coupling ( 4J2,5 ) of ~1.6 Hz validates the 2,5-proton relationship.
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13 C NMR: The C5 carbon is shielded to ~124.0 ppm, while the C2 carbon is deshielded to ~147.0 ppm, directly reflecting the polarization of the pi-system[1].
Quantitative Data Summary
| Position | 1 H NMR (δ, ppm) | Multiplicity & Coupling | 13 C NMR (δ, ppm) | Assignment Rationale |
| C2 / H2 | 7.85 | d, J = 1.6 Hz (1H) | 147.0 | Deshielded by adjacent O and C3 ester |
| C3 | - | - | 112.5 | α -carbon to ester |
| C4 | - | - | 138.0 | Carbon bearing the -NH 2 group |
| C5 / H5 | 6.50 | d, J = 1.6 Hz (1H) | 124.0 | Shielded by adjacent -NH 2 group |
| -NH 2 | 4.20 | br s (2H) | - | Broadened by quadrupolar 14 N relaxation |
| -OCH 3 | 3.85 | s (3H) | 51.5 | Typical methoxy ester resonance |
| C=O | - | - | 164.5 | Conjugated ester carbonyl |
Self-Validating Protocol: NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity CDCl 3 . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
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Calibration: Verify solvent suppression or reference calibration against the residual CHCl 3 peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) to ensure absolute chemical shift accuracy[2].
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Acquisition: Acquire 1 H spectra at 400 MHz (16 scans, 1s relaxation delay) and 13 C spectra at 100 MHz (1024 scans, 2s relaxation delay).
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Validation: Confirm the integral ratio of H2:H5:OCH 3 :NH 2 strictly matches 1:1:3:2.
Infrared (IR) Spectroscopy
Causality of Vibrational Modes
The IR spectrum is dominated by the functional groups attached to the furan core. The primary amine at C4 exhibits a classic doublet for the symmetric and asymmetric N-H stretches. The ester carbonyl stretch is shifted to a slightly lower wavenumber (~1695 cm −1 ) than a standard aliphatic ester (~1735 cm −1 ) due to conjugation with the furan π -system, which weakens the C=O double bond character[3].
Quantitative Data Summary
| Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Structural Feature |
| 3450, 3340 | Medium, Doublet | N-H stretch | Primary amine (asymmetric & symmetric) |
| 3120 | Weak | C-H stretch | Heteroaromatic furan ring protons |
| 1695 | Strong, Sharp | C=O stretch | Ester carbonyl (lowered by conjugation) |
| 1620, 1540 | Medium | C=C stretch | Furan ring skeletal vibrations |
| 1240, 1160 | Strong | C-O stretch | Ester alkoxy linkage |
Self-Validating Protocol: ATR-FTIR
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Baseline Integrity: Perform a background scan immediately prior to sample acquisition to subtract atmospheric CO 2 and water vapor, validating baseline integrity[3].
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Sample Application: Place 2-3 mg of the neat solid onto the diamond ATR crystal. Apply consistent anvil pressure to ensure uniform optical contact.
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Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 co-added scans.
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Validation: Ensure the maximum absorbance does not exceed 1.2 Absorbance Units (AU) to prevent peak distortion and non-linear detector response.
Mass Spectrometry (MS)
Causality of Fragmentation
Under Electron Ionization (EI, 70 eV), methyl 4-aminofuran-3-carboxylate (MW = 141.13 g/mol ) yields a distinct molecular ion [M] +∙ at m/z 141. The dominant fragmentation pathway is driven by the α -cleavage of the ester group. The loss of a methoxy radical (•OCH 3 , 31 Da) generates a highly stable, resonance-stabilized acylium ion at m/z 110. Subsequent loss of carbon monoxide (CO, 28 Da) yields the m/z 82 fragment[3].
Figure 2: Primary EI-MS fragmentation pathways of methyl 4-aminofuran-3-carboxylate.
Quantitative Data Summary
| m/z Ratio | Relative Abundance | Ion Type | Fragment Lost |
| 141 | ~45% | [M] +∙ | None (Molecular Ion) |
| 110 | 100% (Base) | [M - OCH 3 ] + | •OCH 3 (31 Da) |
| 82 | ~30% | [M - COOCH 3 ] + | •COOCH 3 (59 Da) or CO from m/z 110 |
| 54 | ~15% | Ring Fragment | Furan core cleavage |
Self-Validating Protocol: GC-EI-MS
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Preparation: Dissolve 1 mg of sample in 1 mL of LC-MS grade methanol.
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Acquisition: Inject 1 µL into the GC-MS system operating in EI mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C.
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Validation: Utilize the isotopic distribution of the [M] +∙ ion (m/z 141 vs 142) to validate the absence of halogens and confirm the C 6 H 7 NO 3 elemental formula based on the natural abundance of 13 C.
Comprehensive Analytical Workflow
To ensure rigorous E-E-A-T standards in drug development, the characterization of methyl 4-aminofuran-3-carboxylate must follow a strict, multi-modal validation workflow. No single spectroscopic method is sufficient in isolation; the convergence of NMR (connectivity), IR (functional groups), and MS (molecular weight/formula) guarantees structural integrity.
Figure 3: Multi-modal spectroscopic workflow for rigorous structural validation.
References
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Page, T. F., Alger, T., & Grant, D. M. "The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives." Journal of the American Chemical Society, 1965. URL:[Link]
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Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg, 2020. URL:[Link]
